
1,3-Dimyristoyl-2-O-benzylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimyristoyl-2-O-benzylglycerol is a synthetic compound known for its unique chemical structure and properties It is a glycerol derivative where two myristoyl groups are attached to the first and third positions of the glycerol backbone, and a benzyl group is attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimyristoyl-2-O-benzylglycerol typically involves the esterification of glycerol with myristic acid (tetradecanoic acid) and benzylation at the second position. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The benzylation step may involve the use of benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimyristoyl-2-O-benzylglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Myristic acid and benzyl alcohol.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1,3-Dimyristoyl-2-O-benzylglycerol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimyristoyl-2-O-benzylglycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate or inhibitor for enzymes such as lipases and esterases, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phospholipid commonly used in membrane studies.
1,3-Dipalmitoyl-2-O-benzylglycerol: Similar structure but with palmitoyl groups instead of myristoyl groups.
1,3-Dimyristoyl-2-O-methylglycerol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
1,3-Dimyristoyl-2-O-benzylglycerol is unique due to the presence of both myristoyl and benzyl groups, which confer distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and enzymes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C38H66O5 |
|---|---|
Poids moléculaire |
602.9 g/mol |
Nom IUPAC |
(2-phenylmethoxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C38H66O5/c1-3-5-7-9-11-13-15-17-19-21-26-30-37(39)42-33-36(41-32-35-28-24-23-25-29-35)34-43-38(40)31-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28-29,36H,3-22,26-27,30-34H2,1-2H3 |
Clé InChI |
YIBGOXMVSNEWOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
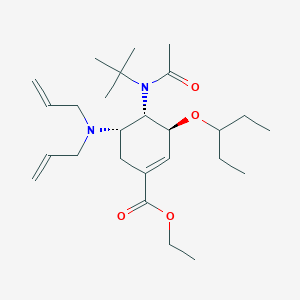
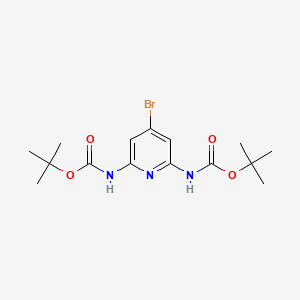


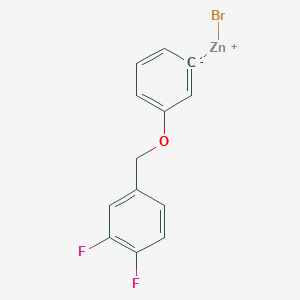


![6-amino-7-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14882341.png)
![6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882346.png)

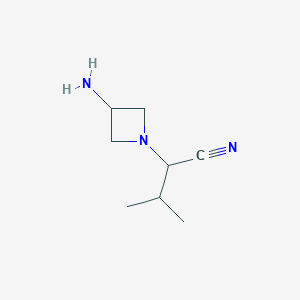
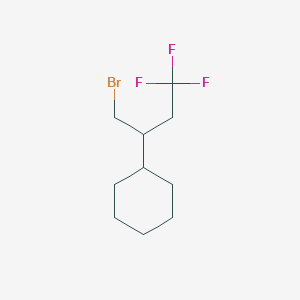
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B14882364.png)
